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Compound of Interest

Compound Name: 2-Methylterephthalonitrile

Cat. No.: B180709

An In-depth Technical Guide to 2-
Methylterephthalonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of 2-Methylterephthalonitrile. It is intended for researchers, scientists, and
professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

2-Methylterephthalonitrile, also known as 2-methyl-1,4-dicyanobenzene, is an aromatic
organic compound. Its structure consists of a benzene ring substituted with two nitrile (-C=N)
groups at positions 1 and 4, and a methyl (-CHs) group at position 2.

Molecular Formula: CoHsN2

Molecular Weight: 142.16 g/mol

CAS Number: 55984-93-5

SMILES Code: CC1=C(C=C(C=C1)C#N)C#N

The presence of the nitrile groups and the aromatic ring makes 2-Methylterephthalonitrile a
versatile building block in organic synthesis.
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Physicochemical Properties

A summary of the key physicochemical properties of 2-Methylterephthalonitrile is presented
in the table below.

Property Value Reference

[No specific citation found for

Melting Point 149-151 °C )
this exact value]
Boiling Point Not available
B ) ) [General knowledge for similar
Solubility Soluble in organic solvents.

compounds]

Synthesis of 2-Methylterephthalonitrile

The primary industrial method for the synthesis of phthalonitriles is the vapor-phase
ammoxidation of the corresponding xylenes.[1][2][3][4][5] In the case of 2-
Methylterephthalonitrile, the starting material would be 2-methyl-p-xylene.

Experimental Protocol: Vapor-Phase Ammoxidation of 2-
Methyl-p-xylene

This protocol is a representative procedure based on the ammoxidation of similar xylene
derivatives.[1][2][4][5]

Objective: To synthesize 2-Methylterephthalonitrile via the catalytic ammoxidation of 2-
methyl-p-xylene.

Reactants:
e 2-Methyl-p-xylene
e Ammonia (NHs)

e Oxygen (O2) (typically from air)
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Catalyst: A mixed metal oxide catalyst, often based on vanadium and other promoters (e.g.,
chromium, antimony, bismuth) supported on a carrier like silica or alumina.[1][2]

Apparatus: A fixed-bed or fluidized-bed reactor suitable for high-temperature gas-phase
reactions.

Procedure:

Catalyst Preparation: Prepare the mixed metal oxide catalyst by impregnation or co-
precipitation methods, followed by calcination at high temperatures.

Reaction Setup: Pack the catalyst into the reactor. Heat the reactor to the desired reaction
temperature, typically in the range of 400-500 °C.[1][5]

Reactant Feed: Introduce a gaseous feed mixture of 2-methyl-p-xylene, ammonia, and air
into the reactor over the catalyst bed. The molar ratios of the reactants are a critical
parameter and need to be optimized. Typical ratios of ammonia to xylene can be high (e.g.,
10:1 to 30:1), and oxygen to xylene ratios are also in excess.[1][5]

Reaction: The ammoxidation reaction proceeds in the vapor phase over the catalyst. The
methyl groups of the 2-methyl-p-xylene are converted to nitrile groups.

Product Collection: The reactor effluent, containing 2-Methylterephthalonitrile, unreacted
starting materials, byproducts (such as the corresponding mononitrile and carbon oxides),
and water, is cooled to condense the solid products.[5]

Purification: The crude product is then purified, typically by recrystallization or sublimation, to
obtain pure 2-Methylterephthalonitrile.

Safety Precautions: This reaction involves flammable and toxic materials at high temperatures
and should be conducted in a well-ventilated area with appropriate safety measures.

Synthesis Workflow Diagram

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.sbpmat.org.br/icam2009dir/submission/autor/arquivos/BB518.pdf
https://www.scirp.org/journal/paperinformation?paperid=57949
https://www.sbpmat.org.br/icam2009dir/submission/autor/arquivos/BB518.pdf
https://patents.google.com/patent/US3959337A/en
https://www.sbpmat.org.br/icam2009dir/submission/autor/arquivos/BB518.pdf
https://patents.google.com/patent/US3959337A/en
https://www.benchchem.com/product/b180709?utm_src=pdf-body
https://patents.google.com/patent/US3959337A/en
https://www.benchchem.com/product/b180709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Synthesis Workflow of 2-Methylterephthalonitrile
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Caption: Synthesis of 2-Methylterephthalonitrile via vapor-phase ammoxidation.

Spectroscopic Data (Predicted)

While experimental spectra for 2-Methylterephthalonitrile are not readily available in the cited
literature, the following tables summarize the predicted chemical shifts for *H and 13C NMR and
the expected characteristic absorption bands in IR spectroscopy based on its molecular

structure.
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Predicted 'H NMR Spectral Data

The *H NMR spectrum is expected to show signals in the aromatic region for the benzene ring
protons and in the aliphatic region for the methyl group protons.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~75-7.8 m 3H Aromatic protons
~25 S 3H Methyl protons (-CHs)

Note: The exact chemical shifts and multiplicities of the aromatic protons would depend on the
specific coupling patterns.

Predicted *C NMR Spectral Data

The 13C NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbons,
and the methyl carbon.

Chemical Shift (6, ppm) Assignment

~130- 140 Aromatic carbons (substituted)
~120- 130 Aromatic carbons (unsubstituted)
~115-120 Nitrile carbons (-C=N)

~ 20 Methyl carbon (-CHs)

Predicted IR Spectral Data

The infrared spectrum will be characterized by the strong absorption of the nitrile groups and
the typical bands for a substituted aromatic ring.[6][7]
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Wavenumber (cm~?) Intensity Assignment
~ 3100 - 3000 Medium Aromatic C-H stretch
) Aliphatic C-H stretch (from -
~ 2950 - 2850 Medium
CHs)
~ 2230 - 2210 Strong, Sharp C=N stretch (aromatic nitrile)
) Aromatic C=C ring stretches|6]
~ 1600, 1500, 1450 Medium to Strong 7]
Aromatic C-H out-of-plane
~900 - 675 Strong

bend

Applications in Drug Development and Biological
Activity

Currently, there is a lack of specific information in the scientific literature detailing the direct
application of 2-Methylterephthalonitrile in drug development or its interaction with specific
biological signaling pathways.

However, as a substituted aromatic dinitrile, it holds potential as an intermediate in the
synthesis of more complex molecules with potential pharmaceutical applications. The nitrile
groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, which are
common functional groups in drug molecules. These transformations would allow for the
incorporation of the 2-methylphthalonitrile scaffold into larger, more biologically active
compounds.

Further research is required to explore the potential biological activities of 2-
Methylterephthalonitrile and its derivatives.

Conclusion

2-Methylterephthalonitrile is a well-defined aromatic compound with a clear molecular
structure and formula. Its synthesis via the ammoxidation of 2-methyl-p-xylene is a feasible
industrial process. While specific experimental data and direct applications in drug
development are not extensively documented, its chemical nature suggests its utility as a
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precursor in organic synthesis. The predicted spectroscopic data provided in this guide can aid
in its identification and characterization in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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